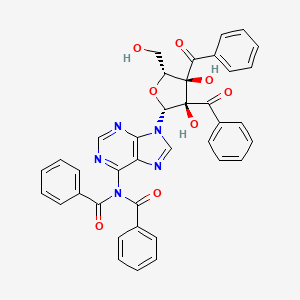

N,N,2',3'-Tetrabenzoyladenosine

Description

Properties

Molecular Formula |

C38H29N5O8 |

|---|---|

Molecular Weight |

683.7 g/mol |

IUPAC Name |

N-benzoyl-N-[9-[(2R,3R,4R,5R)-3,4-dibenzoyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C38H29N5O8/c44-21-28-37(49,30(45)24-13-5-1-6-14-24)38(50,31(46)25-15-7-2-8-16-25)36(51-28)42-23-41-29-32(42)39-22-40-33(29)43(34(47)26-17-9-3-10-18-26)35(48)27-19-11-4-12-20-27/h1-20,22-23,28,36,44,49-50H,21H2/t28-,36-,37+,38+/m1/s1 |

InChI Key |

IMICDTBVZMTGJZ-YBSMYFMVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)[C@]2([C@H](O[C@H]([C@]2(C(=O)C3=CC=CC=C3)O)N4C=NC5=C4N=CN=C5N(C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7)CO)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2(C(OC(C2(C(=O)C3=CC=CC=C3)O)N4C=NC5=C4N=CN=C5N(C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7)CO)O |

Origin of Product |

United States |

Significance in Nucleoside and Nucleotide Chemical Synthesis

The primary importance of N,N,2',3'-Tetrabenzoyladenosine lies in its function as a protected nucleoside, an essential intermediate for the chemical synthesis of oligonucleotides (short DNA or RNA strands). alfachemic.com In this process, reactive functional groups on the nucleoside building blocks must be temporarily masked to prevent unwanted side reactions and ensure that the chemical couplings occur only at the desired positions. biosyn.com

The synthesis of nucleic acids is a stepwise process, adding one nucleotide at a time. Each building block, or monomer, must have most of its reactive sites—specifically the exocyclic amines on the nucleobase and the hydroxyl groups on the sugar—rendered unreactive. umich.edu this compound is an example of such a monomer where the amino group on the adenine (B156593) base and the hydroxyl groups at the 2' and 3' positions of the ribose sugar are protected by benzoyl groups. This comprehensive protection allows for selective reactions at other positions, typically the 5'-hydroxyl group, enabling the controlled, directional assembly of an oligonucleotide chain. This strategy is fundamental to automated solid-phase synthesis, the technology that underpins the production of custom DNA and RNA for research, diagnostics, and therapeutic applications like antisense oligonucleotides and siRNAs. alfachemic.comwikipedia.org

Historical Context of Protected Nucleosides in Nucleic Acid Chemistry

The journey to modern, efficient nucleic acid synthesis was a long and complex challenge, marked by key innovations in protecting group strategy. Early attempts in the 1950s, such as the work by Michelson and Todd, demonstrated the feasibility of forming a phosphodiester bond between two nucleosides, but the methods were slow and fraught with side reactions. trilinkbiotech.combiosearchtech.com

A monumental leap forward came from the laboratory of H. Gobind Khorana in the 1960s. Khorana's group systematically developed a robust protection scheme that is largely still in use today. biosearchtech.com They introduced the dimethoxytrityl (DMT) group for the temporary protection of the 5'-hydroxyl position, which could be selectively removed with mild acid to allow for chain extension. trilinkbiotech.combiosearchtech.com Crucially, they also established the use of acyl groups to protect the reactive exocyclic amines on the nucleobases. biosearchtech.com This included the introduction of the benzoyl group for adenosine (B11128) and cytidine, and the isobutyryl group for guanosine. trilinkbiotech.com These developments, combined with the later introduction of solid-phase synthesis by Robert Letsinger, revolutionized the field, transforming oligonucleotide synthesis from a formidable challenge into a routine, automated process. trilinkbiotech.combiosearchtech.com The use of protected nucleosides became the central strategy, preventing unwanted branching and degradation, thereby dramatically increasing the efficiency and purity of the final product. wikipedia.orgtrilinkbiotech.com

Rationale for Benzoyl Protecting Groups in Adenosine Derivatives

The choice of a protecting group is governed by several critical factors: ease of introduction, stability under various reaction conditions, and ease of removal without damaging the final molecule. biosyn.comumich.edu The benzoyl group (Bz) has proven to be particularly well-suited for protecting the exocyclic amino group of adenosine (B11128) for several reasons.

First, the benzoyl group is stable enough to withstand the conditions of oligonucleotide synthesis, including the acidic step required to remove the 5'-DMT group and the coupling and oxidation steps. alfachemic.comtrilinkbiotech.com N-acyl protected purine (B94841) nucleosides, like N-benzoyl adenosine, show greater resistance to depurination (the cleavage of the bond between the base and the sugar) under acidic conditions compared to their unprotected counterparts. umich.edu This stability is crucial for the synthesis of long oligonucleotide chains where repeated acid treatments are necessary. alfachemic.com

Second, benzoyl groups can be reliably removed at the end of the synthesis under basic conditions, typically with concentrated ammonia (B1221849) or methylamine (B109427), which also cleaves the oligonucleotide from the solid support and removes other protecting groups. alfachemic.comtrilinkbiotech.com While other groups like acetyl are sometimes used, benzoyl-protected bases are noted for being more stable, which is an advantage for longer or more complex syntheses. alfachemic.com The selectivity of removing O-benzoyl groups over N-benzoyl groups can be sensitive to reaction conditions, but optimized protocols have been developed. ias.ac.in

The structure of N,N,2',3'-Tetrabenzoyladenosine, with benzoyl groups on both the N6-amino function and the 2' and 3' hydroxyls, makes it a fully protected building block suitable for specific synthetic applications, particularly in RNA chemistry where the 2'-hydroxyl must also be protected. biosyn.comias.ac.in

| Property | Description |

| Formula | C38H29N5O8 |

| Molecular Weight | 695.67 g/mol |

| Appearance | White to off-white powder |

| Function | Protected nucleoside intermediate |

Overview of Research Trajectories for N,n,2 ,3 Tetrabenzoyladenosine

Strategies for N- and O-Benzoyl Protection of Adenosine

The protection of both the exocyclic amino (N6) and the hydroxyl (2', 3', and 5') groups of adenosine is a fundamental step in many synthetic routes. A common approach is peracylation, where all reactive sites are acylated, followed by selective deprotection.

One established method involves the perbenzoylation of adenosine , which results in the addition of benzoyl groups to the N6, 2', 3', and 5' positions. This is often followed by selective hydrolysis to remove the O-benzoyl groups, yielding N-benzoyl adenosine. ias.ac.in For instance, treating adenosine with an excess of benzoyl chloride in a suitable solvent like pyridine (B92270) leads to the formation of a multi-benzoylated product. The conditions for this reaction can be optimized to favor the desired degree of benzoylation.

Another strategy is the transient protection method . google.com This approach involves the temporary silylation of the hydroxyl groups, typically with trimethylsilyl (B98337) chloride (TMSCl). The silylated adenosine is then reacted with benzoyl chloride to acylate the N6-amino group. The silyl (B83357) groups can then be easily removed under mild conditions, leaving the N-benzoyl adenosine. google.com This method offers the advantage of regioselectively protecting the amino group over the hydroxyl groups. google.com

A one-pot synthesis approach has also been explored, which simplifies the procedure by carrying out multiple steps in a single reaction vessel. acs.org This can improve efficiency and reduce the need for purification of intermediates.

Regioselective Protection Approaches for Hydroxyl and Amine Functions

Achieving regioselectivity in the protection of adenosine is crucial for synthesizing this compound, where the 5'-hydroxyl group is often intended to remain free for subsequent reactions, such as phosphoramidite synthesis.

The transient silylation approach mentioned earlier is a key strategy for achieving N6-amino group selectivity. google.com By temporarily blocking the more reactive hydroxyl groups with silyl ethers, the less reactive amino group can be acylated. The relative reactivity of the hydroxyl groups (5'-OH > 2'-OH > 3'-OH) also plays a role in regioselective protection schemes.

For the selective benzoylation of the 2' and 3' hydroxyl groups, while leaving the 5'-hydroxyl group unprotected, enzymatic or chemical methods can be employed. However, a more common strategy in oligonucleotide synthesis is to first protect the 5'-hydroxyl group with a bulky and acid-labile group like a trityl group (e.g., dimethoxytrityl, DMT). umich.edu With the 5'-position blocked, the 2' and 3' hydroxyls and the N6-amino group can then be benzoylated. Subsequent removal of the 5'-trityl group under acidic conditions yields the desired this compound with a free 5'-hydroxyl group.

The use of benzoyl cyanide in the presence of an amine catalyst has been shown to allow for the regioselective benzoylation of unprotected glycopyranosides, a principle that can be applied to nucleosides as well. rsc.org

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic pathways is essential for improving the yield, purity, and cost-effectiveness of this compound production. Key parameters that are often optimized include the choice of solvent, catalyst, reaction temperature, and reaction time.

For the N-acylation of deoxyadenosine, processes have been developed that avoid the use of pyridine as a solvent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which can be difficult to remove during purification. google.com The presence of water in the acylation product was also identified as a problem, leading to the inclusion of a dehydration step before subsequent protection steps. google.com

The conditions for the hydrolysis of O-benzoyl groups in perbenzoylated ribonucleosides are critically sensitive to the nature of the nucleoside base and the reaction conditions. ias.ac.in Optimized conditions, such as using sodium methoxide (B1231860) in methanol (B129727) for a specific duration, have been found to give pure N-benzoyl adenosine in high yields. ias.ac.in

The table below summarizes some of the reaction conditions that have been explored for the benzoylation of adenosine and related nucleosides.

| Starting Material | Reagent(s) | Solvent | Catalyst/Additive | Key Outcome |

| Adenosine | Benzoyl Chloride | Pyridine | - | Perbenzoylation |

| Adenosine | Trimethylsilyl chloride, then Benzoyl chloride | Pyridine | - | N-benzoylation (transient protection) |

| Deoxyadenosine | Benzoyl chloride | Polar solvent (pyridine-free) | - | N-acylation without pyridine/DMAP |

| Perbenzoylated adenosine | Sodium methoxide | Methanol | - | Selective O-debenzoylation |

Purification and Methodologies for Purity Assessment

The purification of this compound is a critical step to ensure that the final product is free of impurities that could interfere with subsequent reactions, such as oligonucleotide synthesis.

Column chromatography on silica (B1680970) gel is the most common method for purifying benzoylated nucleosides. A gradient of solvents, such as dichloromethane (B109758) and methanol, is often used to elute the desired product from the column. The progress of the purification can be monitored by thin-layer chromatography (TLC) , which allows for the rapid identification of the product and any remaining starting materials or byproducts. umich.edu

Once purified, the identity and purity of this compound are confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons. This provides detailed information about the location of the benzoyl groups.

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the final product. By comparing the retention time of the synthesized compound to a known standard, and by analyzing the peak area, the purity can be accurately determined.

The table below outlines the common analytical methods used for the characterization and purity assessment of this compound.

| Analytical Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and column chromatography fractions. umich.edu |

| Column Chromatography | Purification of the final product. |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact molecular weight and elemental composition. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. |

Utilization in Phosphoramidite-Based Oligonucleotide Synthesis

The phosphoramidite method is the most widely used technique for custom DNA and RNA synthesis, and this compound, after conversion to its phosphoramidite derivative, is a key monomer in this process. wikipedia.orgumich.edu The benzoyl groups protect the exocyclic amine of adenine (B156593) and the 2' and 3' hydroxyls of the ribose sugar, ensuring that coupling occurs specifically at the desired 5'-hydroxyl position of the growing oligonucleotide chain.

In phosphoramidite synthesis, the fundamental reaction is the coupling of a 5'-hydroxyl group of the support-bound oligonucleotide with a nucleoside phosphoramidite monomer. wikipedia.org The this compound is first converted into a phosphoramidite reagent, typically by reacting it with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This phosphoramidite derivative is then activated, and its diisopropylamino group is replaced by the 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. wikipedia.org This reaction is highly efficient and forms the basis of automated oligonucleotide synthesis.

Table 1: Common Activators in Phosphoramidite Coupling

| Activator | Common Abbreviation | Notes |

| 1H-Tetrazole | - | A widely used, traditional activator. researchgate.netnih.gov |

| 5-Ethylthio-1H-tetrazole | ETT | Used for improved coupling efficiency, especially with sterically hindered monomers. researchgate.nettcichemicals.com |

| 4,5-Dicyanoimidazole (B129182) | DCI | An alternative activator known for high efficiency. researchgate.net |

| 1-Phenyl-1H-imidazol-3-ium Trifluoromethanesulfonate | N-PhIMT | An example of an imidazolium (B1220033) salt-type activator. tcichemicals.com |

| 5-Nitro-1H-benzimidazol-3-ium Trifluoromethanesulfonate | NBT | Another imidazolium salt-type activator with different acidity. tcichemicals.com |

This table is generated based on common activators mentioned in the provided search results and general knowledge of oligonucleotide synthesis.

Automated solid-phase synthesis relies on the iterative addition of phosphoramidite monomers to a growing chain attached to a solid support, such as controlled pore glass (CPG). atdbio.comnih.gov The stability of the protected this compound phosphoramidite under the reaction conditions of the synthetic cycle is critical for the success of this automated process. chemrxiv.org The entire cycle, which includes deblocking the 5'-hydroxyl group, coupling the next monomer, capping unreacted chains, and oxidation of the phosphite triester, is performed repeatedly by a computer-controlled synthesizer. wikipedia.orgatdbio.com The use of stable, protected building blocks like this compound phosphoramidite enables the routine and rapid production of custom oligonucleotides. nih.govchemrxiv.org

Application in H-Phosphonate Methodologies for Oligonucleotide Assembly

The H-phosphonate method offers an alternative to the phosphoramidite approach for oligonucleotide synthesis. umich.edu In this method, a nucleoside 3'-H-phosphonate monomer is coupled with the 5'-hydroxyl group of the growing chain. umich.edugenelink.com this compound can be converted to its 5'-O-DMTr-3'-H-phosphonate derivative for this purpose. The coupling is activated by a condensing agent, such as pivaloyl chloride or adamantoyl chloride, to form an H-phosphonate diester linkage. genelink.comresearchgate.net A key feature of this method is that the internucleoside H-phosphonate linkages are stable and are oxidized to the natural phosphodiester linkages in a single step at the end of the chain assembly. umich.edugenelink.com This approach can be carried out without protection of the exocyclic amino groups in some cases, though using protected monomers like the tetrabenzoyl derivative is common for ensuring high fidelity. umich.edunih.gov

Solution-Phase Synthetic Approaches for Dinucleotides and Oligomers

While solid-phase synthesis is dominant, solution-phase methods are still valuable for producing specific di- or short oligonucleotides, sometimes on a larger scale. mdpi.comnih.gov In these approaches, protected monomers like this compound are coupled in solution. For instance, a 5'-protected nucleoside phosphoramidite can be coupled with a 3'-protected nucleoside containing a free 5'-hydroxyl group in the presence of an activator like tetrazole. nih.gov The resulting product is then purified before proceeding to the next step. While more labor-intensive than solid-phase methods due to the need for purification after each step, solution-phase synthesis offers flexibility and can be advantageous for certain applications. mdpi.comnih.gov

Contributions to the Synthesis of RNA Oligonucleotides

The synthesis of RNA is more challenging than DNA synthesis due to the presence of the 2'-hydroxyl group on the ribose sugar. atdbio.com This hydroxyl group must be protected throughout the synthesis to prevent isomerization and chain degradation. atdbio.com The 2',3'-dibenzoyl protection in this compound is a critical feature for its use in RNA synthesis. After incorporation into the growing RNA chain, the protecting groups are removed. The use of 2'-O-protected building blocks, such as those derived from this compound, is essential for directing the coupling to the 3'-position and ensuring the formation of the correct 3'-5' phosphodiester linkage. atdbio.comnih.govnih.gov While other 2'-protecting groups like TBDMS, TOM, or ACE are also commonly used, the principles of protection and controlled coupling remain the same. atdbio.comnih.gov

Selective Deprotection Strategies for Benzoyl Groups

The removal of benzoyl (Bz) groups from this compound is a critical step in synthetic sequences. The four benzoyl groups—one on the N6-amino group of the adenine base and three on the 2', 3', and presumably 5' hydroxyls of the ribose sugar—exhibit different labilities. The ester linkages of the O-benzoyl groups are generally more susceptible to cleavage than the amide linkage of the N-benzoyl group. This difference allows for selective deprotection strategies, which are crucial for stepwise synthesis and modification.

Amine-based reagents are commonly employed for the removal of benzoyl protecting groups due to their nucleophilic nature. The choice of amine and reaction conditions allows for control over the extent of deprotection.

Methanolic ammonia (B1221849) is a widely used reagent for cleaving both O- and N-benzoyl groups. nih.gov This method is effective for complete deprotection, yielding the parent adenosine nucleoside. nih.govrsc.org For instance, the benzoyl groups of N6-benzoyl-2',3'-O-dibenzoyl-5'-substituted adenosine derivatives can be completely removed using ammonia in methanol. nih.gov

Aqueous methylamine (B109427) is another potent reagent, recognized for being one of the fastest methods for cleaving various N-acyl protecting groups, including N-benzoyl, from nucleosides. nih.gov Comparative studies have evaluated the half-lives of deprotection for several standard acyl groups under different conditions. Ethanolic ammonia, while slower than aqueous methylamine, offers higher selectivity between standard protecting groups like benzoyl (Bz) and more labile groups like phenoxyacetyl (PAC). nih.gov This selectivity can be exploited to deprotect specific sites while leaving benzoyl groups intact. nih.gov

The table below summarizes findings from a study on the deprotection rates of various N-acyl groups, highlighting the relative efficacy of different amine-based methods. nih.gov

| Protecting Group | Deprotection Reagent | Relative Cleavage Rate | Selectivity Profile |

|---|---|---|---|

| N-Benzoyl (Bz) | Aqueous Methylamine | Fastest among tested methods | Low selectivity, removes most acyl groups rapidly |

| N-Benzoyl (Bz) | Ethanolic Ammonia | Slower than methylamine | High selectivity; allows removal of PAC groups while retaining Bz |

| N-Phenoxyacetyl (PAC) | Ethanolic Ammonia | Rapid cleavage (e.g., within 2 hours) | Can be removed selectively in the presence of Bz |

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. nih.govbenthamscience.com This approach is fundamental when using this compound as a starting material for multi-step syntheses.

Given that the benzoyl groups are typically removed under basic/ammoniacal conditions, orthogonal groups are chosen for their stability in base and lability under different conditions (e.g., acidic or fluoride-mediated cleavage). A common strategy in nucleoside chemistry involves the use of a dimethoxytrityl (DMT) group for the transient protection of the 5'-hydroxyl position. clockss.orgacs.org The DMT group is acid-labile and can be selectively removed without disturbing the base-labile benzoyl groups. clockss.orgresearchgate.net For example, a synthetic route might involve this compound where the 5'-O-benzoyl group is first selectively cleaved, followed by the introduction of a 5'-O-DMT group to enable subsequent reactions at the 3'-position, such as phosphitylation for oligonucleotide synthesis. wikipedia.org

Another example of an orthogonal protecting group is the dimethylacetamidine (Dma) group, which can be used to protect the exocyclic amine of adenine. researchgate.net The Dma group is stable under the mildly basic conditions used to remove some other protecting groups but can be cleaved later with ammonia in methanol. researchgate.net This strategy allows for selective manipulations at other sites before the final deprotection of the nucleobase. researchgate.net Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are also frequently used for hydroxyl protection and are typically removed with fluoride (B91410) ions (e.g., from HF-pyridine or TBAF), providing another layer of orthogonality. wikipedia.org

Reactivity at Unprotected Nucleoside Positions (e.g., 5'-Hydroxyl)

In a fully protected nucleoside like this compound, the absence of a protecting group at a specific position renders it the primary site of reactivity. If the starting material is N6,2',3'-tribenzoyladenosine, the unprotected 5'-hydroxyl group is the most reactive site. The 5'-hydroxyl is a primary alcohol, making it less sterically hindered and more nucleophilic than the secondary 2' and 3' hydroxyls. clockss.org

This enhanced reactivity allows for highly regioselective reactions at the 5'-position. clockss.org For example, the introduction of protecting groups such as trityl (Tr) or dimethoxytrityl (DMT) occurs preferentially at the 5'-OH when using a slight excess of the corresponding trityl chloride at room temperature. clockss.org This selectivity is fundamental to nearly all methods of oligonucleotide synthesis, where the 5'-hydroxyl of a nucleoside synthon must be protected to control the direction of chain extension. clockss.orgacs.org

Beyond protection, the 5'-hydroxyl can be functionalized in other ways. It can be oxidized to an aldehyde or carboxylic acid, which can then be converted into various amides, such as the biologically relevant 5'-N-methyluronamide. researchgate.net It is also the site for phosphorylation to generate nucleoside-5'-phosphates, the building blocks for enzymatic and chemical nucleic acid synthesis. clockss.org

Side Reactions and Methodologies for Their Mitigation During Synthetic Sequences

Several side reactions can complicate synthetic sequences involving benzoyl-protected adenosine derivatives, leading to reduced yields and purification challenges. Key among these are N7-alkylation, acyl migration, and Dimroth rearrangement.

N7-Alkylation : During glycosylation or alkylation reactions, the N7 position of the adenine ring can compete with the desired N9 position as a site for substitution. nih.govacs.org This leads to a mixture of N7 and N9 regioisomers, which are often difficult to separate. The use of the N6-benzoyl protecting group is a critical strategy to mitigate this side reaction. The electron-withdrawing nature of the benzoyl group reduces the nucleophilicity of the purine (B94841) ring system and sterically hinders the N7 position, thereby directing substitution almost exclusively to the N9 position. researchgate.net For instance, coupling a sugar moiety with silylated adenine often yields the undesired N7-isomer, but using N6-benzoyl adenine as the substrate forces the reaction to the desired N9-position. researchgate.net

Acyl Migration : In ribonucleosides, the presence of vicinal 2' and 3' hydroxyl groups allows for the migration of acyl protecting groups between these two positions, typically via a cyclic orthoester intermediate. rsc.org While this compound is fully protected, this side reaction becomes highly relevant if one of the hydroxyls is selectively deprotected for further modification. Benzoyl group migration can be catalyzed by both acid (e.g., TsOH) and base, leading to a mixture of isomers and complicating subsequent synthetic steps. rsc.org Mitigation strategies often involve performing reactions at low temperatures and carefully controlling the pH to minimize the rate of migration.

Dimroth Rearrangement : The Dimroth rearrangement is an isomerization of N-substituted heterocyclic compounds. wikipedia.org In the adenine series, N1-alkylated or N1-acylated derivatives can undergo a ring-opening and ring-closing sequence, often promoted by heat or basic conditions, to yield the thermodynamically more stable N6-substituted isomer. nih.govclockss.org While the N6-benzoyl group is the desired product, conditions that could potentially favor a rearrangement (e.g., prolonged heating in certain solvents) should be avoided to prevent the formation of undesired byproducts. nih.govclockss.org

The following table summarizes these common side reactions and the strategies employed to minimize their occurrence.

| Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| N7-Alkylation | Alkylation occurs at the N7 position of the purine ring instead of the desired N9 position. nih.govacs.org | Use of the N6-benzoyl protecting group, which sterically and electronically disfavors reaction at N7. researchgate.net |

| Acyl Migration | The benzoyl group moves between the 2'- and 3'-hydroxyl positions under acidic or basic conditions. rsc.org | Maintaining low reaction temperatures, careful control of pH, and using reaction conditions that do not promote the formation of the cyclic orthoester intermediate. |

| Dimroth Rearrangement | Isomerization involving the N1 and N6 positions of the adenine ring, typically under thermal or basic conditions. nih.govclockss.org | Avoiding prolonged exposure to high temperatures and strongly basic conditions during synthesis and deprotection steps. |

| Depurination | Cleavage of the N-glycosidic bond, often following unwanted N7-alkylation which destabilizes the bond. researchgate.net | Preventing N7-alkylation and avoiding harsh acidic conditions which can promote hydrolysis of the glycosidic linkage. |

Application of N,n,2 ,3 Tetrabenzoyladenosine in the Synthesis of Modified Nucleosides and Analogs

Preparation of Dinucleotide and Oligonucleotide Derivatives

The synthesis of dinucleotides and longer oligonucleotides of a defined sequence is a cornerstone of modern molecular biology and therapeutics, a feat largely accomplished through automated solid-phase synthesis. wikipedia.orgharvard.edu The phosphoramidite (B1245037) method is the most prevalent strategy, requiring nucleoside monomers that are protected at all reactive sites except for the one involved in the coupling reaction. umich.eduatdbio.combiosyn.com

N,N,2',3'-Tetrabenzoyladenosine, after conversion to a 5'-O-DMT-3'-phosphoramidite derivative, is an essential monomer for the incorporation of adenosine (B11128) into a growing RNA or DNA chain. The benzoyl groups play distinct, crucial roles:

N⁶-Benzoyl Protection: The exocyclic amino groups of adenine (B156593), cytosine, and guanine (B1146940) are nucleophilic and must be protected to prevent side reactions during the phosphoramidite coupling, capping, and oxidation steps of the synthesis cycle. atdbio.comumich.edu The benzoyl group on the N⁶-amine of adenine effectively prevents reactions at this site, such as branching of the oligonucleotide chain. atdbio.com

2'- and 3'-Hydroxyl Protection: In the synthesis of oligoribonucleotides, the presence of the 2'-hydroxyl group necessitates an additional layer of protection to prevent the formation of undesired 2'-5' phosphodiester linkages and to avoid chain cleavage. nih.gov By protecting both the 2'- and 3'-hydroxyls, as in this compound, subsequent chemical manipulations can be directed specifically to the 5'-hydroxyl group for chain elongation in the 3' to 5' direction. While other protecting groups like TBDMS (tert-butyldimethylsilyl) or TOM (tri-iso-propyl-silyloxymethyl) are also common for 2'-hydroxyl protection, benzoyl groups offer a different lability profile. biosyn.comnih.gov

The standard oligonucleotide synthesis cycle involves the sequential coupling of such protected nucleoside phosphoramidites to a growing chain attached to a solid support. harvard.edubiosyn.com After the full-length oligonucleotide is assembled, a final deprotection step, often involving concentrated ammonium (B1175870) hydroxide, removes the benzoyl groups from the nucleobases and the protecting groups from the phosphate (B84403) backbone simultaneously. atdbio.com

Table 1: Common Protecting Groups in Oligonucleotide Synthesis

| Nucleoside Moiety | Protecting Group | Common Abbreviation | Purpose |

|---|---|---|---|

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Acid-labile group for temporary protection, removed at the start of each coupling cycle. libretexts.orgumich.edu |

| Exocyclic Amine (Adenine, Cytosine) | Benzoyl | Bz | Base-labile group preventing side reactions at the nucleobase. libretexts.orgwikipedia.orgatdbio.com |

| Exocyclic Amine (Guanine) | Isobutyryl | iBu | Base-labile group preventing side reactions at the nucleobase. harvard.eduglenresearch.com |

| Exocyclic Amine (Guanine) | Dimethylformamidine | dmf | A more labile group for milder deprotection conditions. atdbio.comsigmaaldrich.com |

| 2'-Hydroxyl (Ribonucleosides) | tert-Butyldimethylsilyl | TBDMS | Fluoride-labile group to prevent 2'-5' linkages and chain cleavage. biosyn.comnih.gov |

| Phosphate | β-Cyanoethyl | CE | Base-labile group protecting the phosphite (B83602) triester during synthesis. libretexts.orgatdbio.com |

Role in the Synthesis of Chemically Modified Nucleosides for Research

The precise control afforded by protecting groups makes this compound an invaluable starting material for the synthesis of a wide array of chemically modified nucleosides. These analogs are instrumental in biochemical and biophysical research, serving as probes to study enzyme mechanisms, nucleic acid structures, and biological recognition processes.

The general strategy involves using the fully protected adenosine as a stable scaffold. Specific chemical transformations can be performed on this scaffold, followed by the removal of the protecting groups to yield the final modified nucleoside.

Examples of Research Applications:

Synthesis of Photoreactive Nucleosides: To probe nucleic acid-protein interactions, photoreactive groups like azides can be incorporated. For instance, protected 8-bromo-2'-deoxyadenosine (B120125) can be converted into its phosphoramidite form, incorporated into an oligonucleotide, and subsequently treated with lithium azide (B81097) to yield the 8-azido-2'-deoxyadenosine (B140859) derivative. researchgate.net The use of base-labile protecting groups like benzoyl is compatible with the final deprotection steps.

Introduction of Amino Linkers: Functional groups for post-synthetic labeling (e.g., with fluorescent dyes or spin labels) can be introduced. The synthesis often starts with a fully protected nucleoside. For example, a propargylamino linker can be attached to the C8 position of a protected adenosine derivative via a Sonogashira cross-coupling reaction. nih.gov The benzoyl groups on the base and sugar ensure that the coupling reaction proceeds specifically at the desired position.

Preparation of Alkylated Adenosines: Modified nucleosides such as N⁶-alkyladenosines, which are found in tRNA, can be synthesized. nih.gov A common route involves the postsynthetic modification of a precursor oligonucleotide. For example, an oligonucleotide containing a 6-chloropurine (B14466) or 6-methylthiopurine residue can be synthesized and then reacted with a specific amine to generate the desired N⁶-alkyladenosine at a specific site. nih.gov The stability of the benzoyl-protected framework allows for the initial synthesis of the precursor oligomer.

Table 2: Synthesis of Modified Nucleosides from Protected Precursors

| Modification Type | Synthetic Strategy | Role of Protected Adenosine | Research Application | Reference |

|---|---|---|---|---|

| Photoreactive Group | Incorporation of 8-azido-2'-deoxyadenosine via an 8-bromo precursor. | The protected 8-bromo-dA phosphoramidite is used in solid-phase synthesis before conversion to the azido (B1232118) form. | Probing nucleic acid-protein interactions. | researchgate.net |

| Amino Linker | Sonogashira coupling of a propargylamino linker to the C8 position. | A fully protected 8-bromo-adenosine derivative serves as the substrate for the coupling reaction. | Site-specific labeling with fluorescent or spin probes. | nih.gov |

| N⁶-Alkyladenosine | Postsynthetic conversion of a 6-methylthiopurine residue within an oligonucleotide. | The initial oligonucleotide is assembled using standard phosphoramidite chemistry with protected monomers. | Studying tRNA function and codon-anticodon interactions. | nih.gov |

| Carcinogen Adducts | Post-oligomerization reaction of a 6-chloro-purine containing DNA with a carcinogen-derived synthon. | The precursor DNA strand is made using standard solid-phase synthesis with protected building blocks. | Investigating the biological consequences of DNA damage. | nih.gov |

Contributions to the Construction of Complex Bioorganic Molecules

The utility of this compound extends beyond the synthesis of oligonucleotides and their simple analogs. It is a key component in the modular construction of more complex bioorganic molecules where a nucleoside moiety is integrated into a larger, non-oligomeric framework. The robust protection strategy allows the adenosine unit to be carried through diverse chemical reactions that would otherwise be incompatible with unprotected nucleosides.

Key Contributions:

Synthesis of Nucleoside Conjugates: Protected nucleosides are essential for creating conjugates with other biomolecules like lipids or peptides. For example, the synthesis of an aminoacyl nucleolipid involved the use of protected nucleosides to ensure that coupling reactions occurred specifically between the desired functional groups, leading to a molecule with potential anti-leukemic activity. acs.org

Construction of Complex Glycolipids: In the total synthesis of complex natural products, such as chimeric glycolipids, conveniently functionalized building blocks are required. A (2-azidomethyl)benzoyl (AZMB) group, a modified benzoyl protecting group, has been used at the C2 position of sugar residues to ensure the formation of specific glycosidic bonds. researchgate.net This highlights how derivatives of benzoyl-protected nucleosides can be integral to the assembly of intricate bioorganic structures.

Preparation of Nucleoside Triphosphate Analogs: The synthesis of nucleoside triphosphates (NTPs), the building blocks for enzymatic DNA and RNA synthesis, often requires appropriately protected nucleosides. A method using trimetaphosphate reacts with a protected nucleoside to form the triphosphate. nih.gov The benzoyl groups on this compound would provide the necessary protection of the base and sugar hydroxyls during the phosphorylation steps.

Biocatalytic Synthesis of Cyclic Dinucleotides: Engineered enzyme cascades have been developed for the synthesis of cyclic dinucleotide analogues, which are important signaling molecules. While biocatalysis can reduce the need for protecting groups, chemical synthesis routes for these complex molecules often rely on protected monomers to achieve the specific, and sometimes unnatural, 2'-5' and 3'-5' linkages. nih.gov

Table 3: this compound in Complex Bioorganic Synthesis

| Complex Molecule | Synthetic Goal | Role of Protected Adenosine |

|---|---|---|

| Nucleoside-Lipid Conjugates | Create hybrid molecules with novel biological activity. | Acts as a stable building block, allowing for selective coupling to lipid moieties. |

| Chimeric Glycolipids | Total synthesis of a complex natural product. | Serves as a key structural component, with its protecting groups directing stereoselective glycosylation reactions. researchgate.net |

| Nucleoside Triphosphates (NTPs) | Prepare the energetic monomers for enzymatic nucleic acid synthesis. | Functions as the core structure that undergoes multi-step phosphorylation while other reactive sites are masked. nih.gov |

| Cyclic Dinucleotides (CDNs) | Synthesize secondary messenger analogues for immunotherapy research. | Provides a protected scaffold for the regioselective formation of two distinct phosphodiester or phosphorothioate (B77711) bonds. nih.gov |

Mechanistic and Theoretical Investigations of Reactions Involving N,n,2 ,3 Tetrabenzoyladenosine

Mechanistic Insights into Phosphodiester Bond Formation Using Protected Adenosine (B11128) Building Blocks

The formation of the phosphodiester bond during solid-phase oligonucleotide synthesis is a multi-step process that relies on the activation of a phosphoramidite (B1245037) monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. The use of protected adenosine building blocks, such as those with benzoyl groups, is crucial for directing the reaction to the desired site and preventing unwanted side reactions. anacura.com

The generally accepted mechanism for the coupling step in phosphoramidite chemistry involves the activation of the phosphoramidite by a weak acid, typically an azole catalyst like 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). nih.gov This activation proceeds through protonation of the diisopropylamino group of the phosphoramidite, making it a better leaving group. Subsequently, the activator anion acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive phosphoramidite-activator intermediate. This intermediate is then attacked by the 5'-hydroxyl group of the support-bound nucleoside, leading to the formation of the desired phosphite (B83602) triester linkage. nih.govumich.edu

The presence of bulky benzoyl protecting groups on the nucleobase and the sugar moiety of adenosine significantly impacts the kinetics and efficiency of this coupling reaction. While the N6-benzoyl group is standard for protecting the exocyclic amine of adenosine, the additional 2'- and 3'-O-benzoyl groups in N,N,2',3'-Tetrabenzoyladenosine introduce considerable steric hindrance around the reaction center. This steric bulk can influence the rate of the coupling reaction and the stereochemical outcome at the newly formed chiral phosphorus center. nih.gov

Studies comparing different protecting group strategies have highlighted the delicate balance between stability and reactivity. Aromatic protecting groups like benzoyl are known to be quite stable, which is advantageous for preventing premature deprotection during the synthetic cycles. nih.gov However, this stability can also translate to slower deprotection rates at the end of the synthesis. Mechanistic investigations have shown that the nature of the phosphorus substituents and the choice of activator are critical factors that can modulate the coupling rate. researchgate.net For instance, the use of more nucleophilic activators like DCI has been shown to accelerate the coupling of sterically demanding phosphoramidites. nih.gov

The table below summarizes key findings from mechanistic studies on phosphoramidite coupling reactions relevant to protected adenosine building blocks.

| Factor Investigated | Observation | Implication for this compound |

| Activator Type | Nucleophilic activators (e.g., DCI) increase coupling rates compared to purely acidic activators (e.g., tetrazole). nih.gov | The use of a highly nucleophilic activator is likely beneficial to overcome the steric hindrance of the four benzoyl groups. |

| Phosphorus Substituents | The nature of the alkoxy and amino groups on the phosphoramidite affects the coupling rate. researchgate.net | The standard 2-cyanoethyl and diisopropylamino groups are generally optimized for a balance of reactivity and stability. |

| Protecting Group Sterics | Bulky protecting groups can decrease the rate of coupling. nih.gov | The multiple benzoyl groups in this compound are expected to slow down the coupling reaction compared to less hindered adenosine phosphoramidites. |

| Activator-Intermediate Formation | The reaction proceeds via a phosphoramidite-activator intermediate. nih.govumich.edu | The formation and reactivity of this intermediate will be influenced by the electronic and steric properties of the benzoylated adenosine moiety. |

Computational Chemistry Approaches to Reactivity and Selectivity in Nucleoside Coupling

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms at the atomic level. youtube.com In the context of phosphodiester bond formation, DFT calculations can provide valuable insights into the structures and energies of reactants, transition states, and intermediates, thereby helping to rationalize the observed reactivity and selectivity.

For reactions involving this compound, computational studies can address several key questions. One area of focus is the electronic effect of the benzoyl groups on the reactivity of the phosphoramidite. The electron-withdrawing nature of the benzoyl groups can influence the electron density at the phosphorus center, potentially affecting its susceptibility to nucleophilic attack by the activator and the 5'-hydroxyl group. DFT calculations can quantify these electronic effects through analysis of molecular orbitals and charge distributions. rsc.org

Furthermore, computational modeling can provide a quantitative assessment of the steric hindrance imposed by the four benzoyl groups. By calculating the steric maps and buried volumes around the reactive phosphoramidite moiety, researchers can predict how these bulky groups will influence the approach of the activator and the growing oligonucleotide chain. This information is crucial for understanding and potentially mitigating any negative impacts on coupling efficiency. youtube.com

The table below outlines the types of computational data that can be generated to understand the reactivity of this compound in phosphodiester bond formation.

| Computational Method | Parameter Calculated | Scientific Insight |

| Density Functional Theory (DFT) | Geometric optimization of reactants, intermediates, and products. | Provides stable 3D structures and relative energies. |

| Transition state search and frequency analysis. | Identifies the highest energy point along the reaction coordinate and confirms it as a true transition state. aiinmr.comcolby.edu | |

| Activation energy barriers. | Predicts the kinetic feasibility of different reaction pathways. | |

| Natural Bond Orbital (NBO) Analysis | Atomic charges and orbital occupancies. | Quantifies the electronic effects of the benzoyl protecting groups on the reactivity of the phosphoramidite. |

| Steric Analysis (e.g., Buried Volume) | Quantification of steric hindrance around the reactive center. | Elucidates the impact of the bulky benzoyl groups on the accessibility of the phosphorus atom to nucleophiles. youtube.com |

| Activation Strain Model (ASM) | Decomposition of the activation energy into strain and interaction energies. | Provides a deeper understanding of how steric and electronic factors contribute to the reaction barrier. youtube.com |

Advanced Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation of Intermediates (Methodological Focus)

The real-time monitoring of chemical reactions and the characterization of transient intermediates are essential for a comprehensive understanding of reaction mechanisms. In the synthesis of oligonucleotides involving this compound, advanced spectroscopic techniques play a pivotal role.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly powerful tool for monitoring the progress of phosphoramidite coupling reactions. The phosphorus atom is at the heart of the phosphodiester bond formation, and its chemical environment changes significantly throughout the reaction sequence. The starting phosphoramidite, the activated intermediate, the final phosphite triester product, and any potential side products all exhibit distinct signals in the 31P NMR spectrum. aiinmr.comcolby.edu This allows for the in-situ tracking of the consumption of the starting material and the formation of the product in real-time. By acquiring spectra at different time points during the reaction, kinetic data can be obtained, providing valuable information about reaction rates and the influence of various parameters such as the activator, temperature, and concentration. nih.govnih.gov The chemical shifts in 31P NMR are sensitive to the oxidation state and the nature of the substituents on the phosphorus atom, making it an ideal method for distinguishing between different phosphorus-containing species.

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are indispensable for the identification and structural elucidation of reactants, products, and reaction intermediates. nih.gov ESI is a soft ionization technique that allows for the transfer of large, non-volatile molecules like protected oligonucleotides from solution to the gas phase with minimal fragmentation. This enables the accurate mass determination of the synthesized oligonucleotides and the detection of any impurities or side products. nih.gov ESI-MS can be coupled with liquid chromatography (LC-MS) to separate complex reaction mixtures before mass analysis, providing a comprehensive profile of the reaction components. researchgate.net Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions within the mass spectrometer to obtain structural information. By analyzing the fragmentation patterns of reaction intermediates, their precise chemical structures can often be deduced.

The table below details the application of these advanced spectroscopic techniques in the study of reactions involving protected adenosine building blocks.

| Spectroscopic Technique | Information Obtained | Methodological Focus |

| 31P NMR Spectroscopy | Real-time monitoring of the conversion of phosphoramidite to phosphite triester. colby.edu | In-situ reaction monitoring to determine reaction kinetics and identify phosphorus-containing intermediates and side products. aiinmr.comnih.gov |

| Identification of different phosphorus species based on their characteristic chemical shifts. | Quantitative analysis of reaction mixtures without the need for chromatographic separation. | |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Accurate molecular weight determination of starting materials, products, and intermediates. nih.gov | High-throughput analysis of reaction aliquots to assess the progress and outcome of the synthesis. |

| Detection of low-abundance side products and impurities. nih.gov | Coupling with liquid chromatography (LC-MS) for the separation and identification of components in complex mixtures. researchgate.net | |

| Tandem Mass Spectrometry (ESI-MS/MS) | Structural elucidation of unknown compounds and reaction intermediates through fragmentation analysis. | Characterization of the connectivity of atoms within a molecule by analyzing fragment ions. |

Future Perspectives and Emerging Research Directions in N,n,2 ,3 Tetrabenzoyladenosine Chemistry

Integration with Novel Catalytic Methodologies in Organic Synthesis

Recent explorations into metal-organic frameworks (MOFs) and functionalized nanoparticles as catalysts in organic synthesis offer promising avenues. researchgate.netresearchgate.net For instance, a catalyst could be designed to selectively recognize and cleave the N-benzoyl groups over the O-benzoyl groups, or vice versa, offering a new level of synthetic control. Furthermore, the application of biocatalysis, using enzymes to perform specific deprotection steps, represents a green and highly selective alternative to traditional chemical methods. academie-sciences.fr The integration of such catalytic systems would not only enhance the utility of N,N,2',3'-Tetrabenzoyladenosine in traditional oligonucleotide synthesis but also expand its applicability in the synthesis of complex nucleoside analogues and other fine chemicals.

Advancements in Automated Oligonucleotide Synthesis Protocols

Automated solid-phase synthesis is the backbone of modern oligonucleotide production, and this compound is a key player in the widely used phosphoramidite (B1245037) chemistry. beilstein-journals.orgyoutube.com The benzoyl groups serve as base-labile protecting groups for the exocyclic amino group of adenosine (B11128). rsc.org Future advancements in this area are geared towards increasing the speed, efficiency, and scale of synthesis while minimizing waste and the use of harsh reagents.

One area of active development is the optimization of deprotection protocols. While ammonia (B1221849) or methylamine (B109427)/ammonia mixtures are standard for removing benzoyl groups, research into alternative, faster, and cleaner deprotection reagents is ongoing. nih.gov This includes the development of new reagent cocktails and the use of technologies such as microwave-assisted deprotection to accelerate the process. Furthermore, the integration of real-time monitoring and feedback control into automated synthesizers will allow for more precise control over each step of the synthesis cycle, including the deprotection of the benzoyl groups, leading to higher purity of the final oligonucleotide product. nih.gov

Another significant trend is the move towards more sustainable and environmentally friendly synthesis protocols. This involves exploring the use of greener solvents, reducing the excess of reagents used in each coupling cycle, and developing more efficient purification methods to handle the byproducts of deprotection, such as benzamide. nih.gov

| Synthesis Stage | Traditional Method | Emerging Advancement |

| Deprotection | Concentrated ammonia or AMA, often requiring elevated temperatures and extended reaction times. | Development of faster, milder deprotection reagents and microwave-assisted techniques. |

| Purification | HPLC, often a bottleneck in high-throughput synthesis. | Advanced chromatographic techniques and catch-and-release purification strategies. |

| Process Control | Pre-programmed, open-loop synthesis cycles. | Integration of real-time monitoring and feedback control for optimized synthesis. |

| Sustainability | Use of hazardous solvents and large excess of reagents. | Adoption of greener solvents, atom-economical reagents, and improved waste management. |

Development of Next-Generation Protecting Group Strategies for Nucleosides

While benzoyl groups have been instrumental in the success of oligonucleotide synthesis, the quest for the "perfect" protecting group is perpetual. umich.edu Future research is heavily invested in the design and implementation of novel protecting groups that offer improved orthogonality, milder cleavage conditions, and enhanced solubility of the protected nucleoside. umich.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.